4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate
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Overview
Description
4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE typically involves multi-step organic synthesis. The process may include:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thiol with a carbonyl compound under acidic or basic conditions to form the thiazolidine ring.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the phenyl group with 3-methylbenzoic acid using a dehydrating agent like sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl and benzoate groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfur.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction of carbonyl groups.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.
Scientific Research Applications
4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The thiazolidine ring and the phenyl group may interact with enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-{[(5E)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE
- 2-METHOXY-4-{[(5E)-4-OXO-3-[(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2-METHYLBENZOATE
Uniqueness
4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-METHYLBENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its thiazolidine ring, phenyl group, and benzoate ester make it a versatile compound for various applications.
Properties
Molecular Formula |
C19H15NO3S2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C19H15NO3S2/c1-12-4-3-5-14(10-12)18(22)23-15-8-6-13(7-9-15)11-16-17(21)20(2)19(24)25-16/h3-11H,1-2H3/b16-11+ |
InChI Key |
QWMKAQVXGTURKT-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C |
Origin of Product |
United States |
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